2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
Description
This compound features a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group at position 3 and a methylene linker to a dihydropyridazin-3-one core. The pyridazinone moiety is further substituted with a 4-fluorophenyl group at position 4. Its molecular formula is C₂₀H₁₃BrFN₄O₂ (molecular weight: 445.25 g/mol). The structural uniqueness lies in the combination of halogenated aromatic rings (bromine and fluorine) and the fused heterocyclic system, which may enhance electronic properties and biological activity .
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2/c20-14-3-1-2-13(10-14)19-22-17(27-24-19)11-25-18(26)9-8-16(23-25)12-4-6-15(21)7-5-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGQSJOJOUFWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features several notable functional groups:
- Oxadiazole ring : Known for diverse biological activities.
- Dihydropyridazinone core : Contributes to its pharmacological properties.
- Bromophenyl and fluorophenyl groups : Enhance molecular interactions and biological efficacy.
Anticancer Activity
Research indicates that derivatives of oxadiazole, including the compound , exhibit significant anticancer properties . For instance:
- Studies have shown that 1,2,4-oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells. The compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : It has shown inhibitory potency against various targets such as Human Deacetylase Sirtuin 2 (HDSirt2), Carbonic Anhydrase (CA), and Histone Deacetylase (HDAC) .
- Receptor Interaction : The compound may also act as an agonist for certain receptors involved in cancer progression and inflammation.
Anti-inflammatory and Other Biological Activities
In addition to anticancer effects, oxadiazole derivatives have been explored for other biological activities:
- Anti-inflammatory : Some studies suggest potential anti-inflammatory properties through modulation of cyclooxygenases (COX-1 and COX-2).
- Antiviral and Antibacterial : Emerging evidence points towards activity against viral infections and bacterial strains, although specific data on this compound remains limited.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. The results indicated that the presence of specific substituents on the oxadiazole ring significantly influenced the cytotoxic activity.
Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest a high affinity for certain receptors involved in cancer signaling pathways, supporting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Analogues with Oxadiazole and Pyridazinone/Pyridazine Cores
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Halogenation Patterns: The target compound’s 4-fluorophenyl group (electron-withdrawing) may improve metabolic stability compared to the 4-chlorophenyl analogue .
Heterocyclic Linkers: Replacement of the pyridazinone core with a pyridazine (e.g., ) reduces ring strain but may decrease hydrogen-bonding capacity . Triazolopyrimidine derivatives () exhibit higher molecular weights and complexity, which could impact bioavailability .
Key Findings:
- The target compound’s synthesis likely follows oxadiazole cyclization (e.g., hydrazide + nitrile oxide) and subsequent coupling to the pyridazinone core, similar to .
- Lower yields in TRPA1/TRPV1 antagonists () are attributed to steric hindrance from trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
